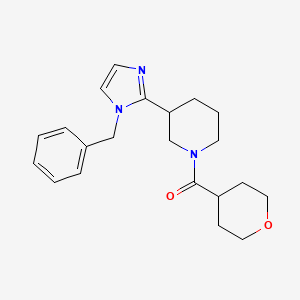

3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules similar to the compound often involves multi-step chemical reactions, starting from simpler building blocks. For instance, Goli-Garmroodi et al. (2015) described the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing a method that might be applicable for constructing similar structures through reactions involving imidazole derivatives and piperidine under specific conditions (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to "3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine" has been analyzed through various techniques, including X-ray diffraction and spectral analyses. For example, Abdel-Wahab et al. (2023) confirmed the structure of a newly synthesized heterocycle through X-ray diffraction, providing insights into the arrangement of atoms and the overall geometry of such compounds (Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs include cyclization, nucleophilic substitution, and addition reactions. The structure and reactivity of these compounds can be significantly influenced by the presence of functional groups such as imidazole, piperidine, and tetrahydropyran rings. For instance, the synthesis and reactivity of imidazopyridines with a chiral substituent at the nitrogen atom, as described by Bukhryakov et al. (2012), could provide insights into similar chemical transformations (Bukhryakov et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Derivative Compounds

- The arylation of azoles, including imidazoles, with bromopyridines followed by the reduction of the pyridine ring offers a convenient synthesis pathway for azolyl piperidines. This method could potentially be applied to synthesize compounds related to "3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine" (Shevchuk et al., 2012).

- Synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile shows the versatility of imidazole derivatives in generating complex structures, potentially applicable for derivatives of the compound (Goli-Garmroodi et al., 2015).

- The synthesis of imidazopyridine and benzimidazole derivatives with chiral substituents at the nitrogen atom, which are further converted into piperazine derivatives, illustrates the chemical flexibility and potential for creating bioactive derivatives of similar compounds (Bukhryakov et al., 2012).

Biological Applications and Screening

- A combinatorial library of fused pyran derivatives synthesized under microwave irradiation and screened for antibacterial, antituberculosis, and antimalarial activities highlights the potential of such compounds in drug discovery, including derivatives of "3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine" for addressing various infectious diseases (Kalaria et al., 2014).

- The discovery of subtype-selective NMDA receptor ligands among 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles, such as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggests that structural analogs of the compound might have significant neurological applications, potentially aiding in the treatment of Parkinson's disease and other neurological disorders (Wright et al., 1999).

Eigenschaften

IUPAC Name |

[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(oxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c25-21(18-8-13-26-14-9-18)24-11-4-7-19(16-24)20-22-10-12-23(20)15-17-5-2-1-3-6-17/h1-3,5-6,10,12,18-19H,4,7-9,11,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPCOTRVIIWKNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCOCC2)C3=NC=CN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)

![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)

![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)

![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)

![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)

![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)